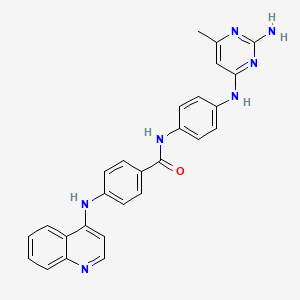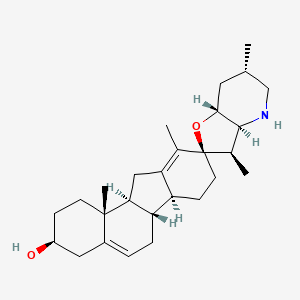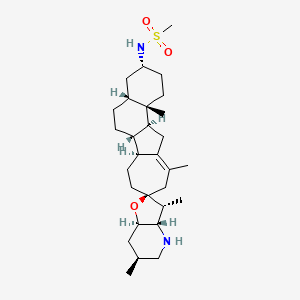
Chlorhydrate de dorzolamide
Vue d'ensemble
Description
Le chlorhydrate de dorzolamide est un inhibiteur de l'anhydrase carbonique principalement utilisé pour traiter l'hypertension intraoculaire élevée dans des affections telles que le glaucome à angle ouvert et l'hypertension oculaire . Il a été développé pour réduire les effets secondaires systémiques associés aux inhibiteurs de l'anhydrase carbonique antérieurs comme l'acétazolamide . Le this compound est généralement administré sous forme de solution ophtalmique.
Applications De Recherche Scientifique
Dorzolamide hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Dorzolamide hydrochloride primarily targets carbonic anhydrase (CA) , specifically CA II and IV . These enzymes are located in the ciliary process and play a crucial role in regulating ion balance and fluid pressure in the eyes .
Mode of Action
Dorzolamide hydrochloride works by reversibly inhibiting the activity of carbonic anhydrase II and IV . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . The overall effect is a decrease in the production of aqueous humor, leading to a reduction in intraocular pressure .
Pharmacokinetics
Dorzolamide hydrochloride is administered topically and reaches the systemic circulation where it accumulates in red blood cells (RBCs) during chronic dosing due to binding to CA-II . It is slowly metabolized to N-desethyl metabolite, which also accumulates in RBCs . The elimination half-life of dorzolamide is very long (greater than 4 months), and elimination occurs primarily via the renal route . Despite systemic absorption, the inhibition of carbonic anhydrase in RBCs is moderate, avoiding systemic adverse effects .
Action Environment
Environmental factors can influence the action of dorzolamide hydrochloride. For instance, the pH of the eye drop solution can affect the drug’s bioavailability and irritation potential . Studies have shown that dorzolamide is more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Increasing the ph of the eye drops to physiological ph significantly reduces their local irritation . Furthermore, the formulation of the drug can also impact its effectiveness. For example, formulating dorzolamide as self-assembled nanostructures can enhance its pharmacokinetic parameters and extend its pharmacological action .
Analyse Biochimique
Biochemical Properties
Role in Biochemical Reactions: Dorzolamide inhibits the enzyme carbonic anhydrase II and IV in the ciliary epithelium. By doing so, it reduces hydrogen ion secretion at the renal tubule and increases renal excretion of sodium, potassium, bicarbonate, and water. This ultimately decreases the production of aqueous humor, leading to a reduction in intraocular pressure .
Interactions with Biomolecules: Dorzolamide interacts with carbonic anhydrase, specifically inhibiting its activity. Carbonic anhydrase normally converts carbonic acid (H2CO3) into bicarbonate (HCO3), releasing a proton (H+) into solution. Inhibition of this process affects ion balance and fluid pressure in the eyes, contributing to its therapeutic effect .
Cellular Effects
Dorzolamide influences cell function by modulating ion transport and fluid dynamics within the ciliary process. It impacts cell signaling pathways, gene expression, and cellular metabolism, all of which contribute to its ability to lower intraocular pressure .
Molecular Mechanism
At the molecular level, dorzolamide’s primary action involves reversible inhibition of carbonic anhydrase II and IV. By blocking this enzyme, it disrupts the production of aqueous humor, leading to reduced intraocular pressure .
Temporal Effects in Laboratory Settings
Studies have explored the stability and degradation of dorzolamide over time. Long-term effects on cellular function have been observed in in vitro and in vivo experiments, providing valuable insights into its clinical use .
Dosage Effects in Animal Models
Dorzolamide’s effects vary with different dosages in animal models. Researchers have investigated threshold effects and potential toxic or adverse effects at high doses, informing optimal dosing strategies .
Metabolic Pathways
The product is involved in metabolic pathways related to carbonic anhydrase inhibition. Understanding these pathways sheds light on its overall impact on cellular processes .
Transport and Distribution
Dorzolamide is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of dorzolamide influences its activity and function. Targeting signals or post-translational modifications direct it to specific compartments or organelles within cells .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de dorzolamide implique plusieurs étapes, à partir de la préparation d'intermédiaires clés. Une méthode implique l'oxydation d'un intermédiaire hydroxysulfonamide en utilisant des agents oxydants tels que le peracide, l'hydroperoxyde de tert-butyle ou le peroxyde d'hydrogène . Le processus comprend également la séparation des isomères cis et trans en utilisant des acides carboxyliques .
Méthodes de production industrielle : La production industrielle du this compound implique souvent la préparation de gouttes ophtalmiques. Le processus comprend le mélange du this compound avec des agents tampons, des régulateurs de la pression osmotique et des épaississants comme l'hydroxypropylméthylcellulose . Le mélange est ensuite stérilisé, filtré et ajusté au pH et à la concentration souhaités .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de dorzolamide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, la solvolyse stéréosélective des intermédiaires de dorzolamide se déroule via une voie de type SN1 .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions du this compound comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les acides (par exemple, l'acide chlorhydrique) et les solvants (par exemple, l'acétone, le tampon phosphate) .
Produits principaux : Les produits principaux formés à partir de ces réactions comprennent le this compound souhaité et ses intermédiaires, tels que l'acétoamidosulfone .
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Médecine : Principalement utilisé en ophtalmologie pour traiter le glaucome et l'hypertension oculaire.
Industrie : Le composé est utilisé dans la formulation de solutions ophtalmiques et de gouttes ophtalmiques.
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant les enzymes anhydrase carbonique II et IV dans l'épithélium ciliaire . Cette inhibition réduit la production d'humeur aqueuse, diminuant ainsi la pression intraoculaire . Le composé y parvient en bloquant l'enzyme qui régule l'équilibre ionique et la pression des fluides dans les yeux .
Composés similaires :
Acétazolamide : Un inhibiteur de l'anhydrase carbonique antérieur avec plus d'effets secondaires systémiques.
Brinzolamide : Un autre inhibiteur topique de l'anhydrase carbonique utilisé pour traiter l'hypertension intraoculaire élevée.
Unicité : Le this compound est unique en sa capacité à réduire la pression intraoculaire avec un minimum d'effets secondaires systémiques par rapport aux inhibiteurs de l'anhydrase carbonique par voie orale comme l'acétazolamide . Il est également plus efficace pour administrer le médicament par voie topique par rapport à d'autres composés similaires .
En comprenant la synthèse, les réactions, les applications et le mécanisme d'action du this compound, les chercheurs et les professionnels de la santé peuvent mieux utiliser ce composé dans divers domaines scientifiques et médicaux.
Comparaison Avec Des Composés Similaires
Acetazolamide: An earlier carbonic anhydrase inhibitor with more systemic side effects.
Brinzolamide: Another topical carbonic anhydrase inhibitor used to treat elevated intraocular pressure.
Uniqueness: Dorzolamide hydrochloride is unique in its ability to reduce intraocular pressure with minimal systemic side effects compared to oral carbonic anhydrase inhibitors like acetazolamide . It is also more effective in delivering the drug topically compared to other similar compounds .
By understanding the synthesis, reactions, applications, and mechanism of action of dorzolamide hydrochloride, researchers and medical professionals can better utilize this compound in various scientific and medical fields.
Propriétés
IUPAC Name |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRUSFPMRGDLAG-QMGYSKNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045530 | |
| Record name | Dorzolamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130693-82-2 | |
| Record name | Dorzolamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130693-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dorzolamide hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130693822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dorzolamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2s,4s)-2-ethylamino-4-methyl-5,5-dioxo-5,7-dithiabicyclo[4.3.0]nona-8,10-diene-8-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DORZOLAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZO5366EW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















